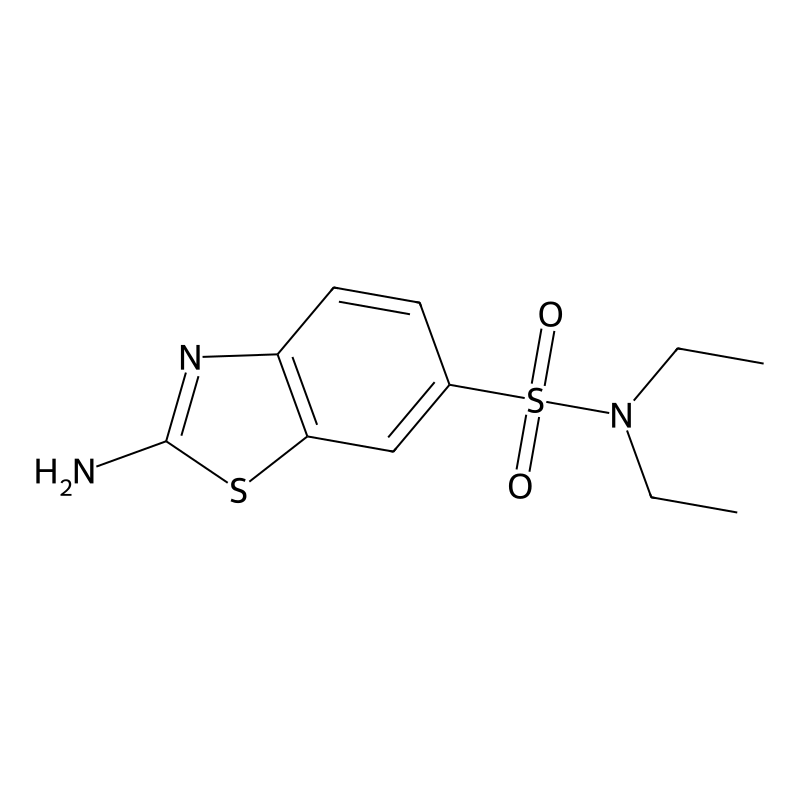

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide.

Chemical Databases:

Commercial Availability:

Future Research Potential:

The structure of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide incorporates several functional groups that are commonly found in biologically active molecules. Here are some potential areas for future research:

- Medicinal Chemistry: The presence of the sulfonamide group suggests it could be investigated for its antibacterial or antifungal properties. Similar sulfonamide structures are known to have these applications [].

- Material Science: The aromatic ring structure and amine group could be of interest for the development of new materials with specific properties [].

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 285.39 g/mol. This compound features a benzothiazole ring, an amino group, and a sulfonamide group, which are characteristic of many biologically active molecules. The presence of these functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

- Due to the lack of research, the mechanism of action for this compound remains unknown.

- No information on safety hazards like toxicity, flammability, or reactivity is available.

- Sulfonamide Formation: The sulfonamide group can be formed through the reaction of an amine with a sulfonating agent, such as chlorosulfonic acid.

- N-Alkylation: The diethyl groups can be introduced via alkylation reactions involving diethylamine.

- Substitution Reactions: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in biological systems.

2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide exhibits various biological activities. It has been studied for its potential:

- Antimicrobial Properties: Similar compounds have shown effectiveness against different bacterial strains.

- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential therapeutic applications.

- Anticancer Activity: Research indicates that benzothiazole derivatives can affect cell proliferation and apoptosis, suggesting possible anticancer properties.

The synthesis of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide typically involves the following steps:

- Formation of Benzothiazole: The initial step involves synthesizing the benzothiazole ring from o-aminothiophenol and carbon disulfide.

- Introduction of Amino Group: An amino group is introduced through nitration followed by reduction.

- Alkylation with Diethylamine: Diethylamine is then reacted with the benzothiazole derivative to form the diethylated product.

- Sulfonation: Finally, the sulfonamide group is introduced by reacting with a sulfonating agent under controlled conditions.

The applications of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide span various fields:

- Medicinal Chemistry: Investigated for its potential as a therapeutic agent against infections and inflammatory diseases.

- Biochemical Research: Used as a reagent in biochemical assays to study enzyme activity and metabolic pathways.

- Industrial

Studies on the interactions of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide with biological targets reveal its potential mechanisms of action. It primarily interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity and affecting cellular processes such as:

- Cell Signaling Pathways: Modulating pathways that control cell growth and apoptosis.

- Gene Expression: Influencing the expression of genes related to inflammation and cell cycle regulation.

Several compounds share structural similarities with 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide. Here are some notable examples:

These comparisons highlight the uniqueness of 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide in terms of its structural features and potential biological activities.